molecular formula C10H6Cl8 B041515 cis-Chlordane CAS No. 5103-71-9

cis-Chlordane

Cat. No. B041515
CAS RN: 5103-71-9
M. Wt: 409.8 g/mol
InChI Key: BIWJNBZANLAXMG-KMMBHOGFSA-N
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Description

Cis-Chlordane is a man-made chemical that was used as a pesticide in the United States from 1948 to 1988 . It is a thick liquid whose color ranges from colorless to amber, depending on its purity . It may have no smell or a mild, irritating smell .


Synthesis Analysis

Chlordane is not a single chemical, but is a mixture of many related chemicals, of which about 10 are major components . Some of the major components are trans-chlordane, cis-chlordane, beta-chlordene, heptachlor, and trans-nonachlor . The approximate composition of technical chlordane is as follows: trans-chlordane, 24%; cis-chlordane, 19%; chlordene isomers, 21.5%; heptachlor, 10%; nonachlor, 7% .


Molecular Structure Analysis

The molecular structure of cis-Chlordane is C10H6Cl8 . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The primary metabolite of both technical chlordane and cis- and trans-chlordane is the epoxide oxychlordane, which is environmentally persistent, bioaccumulative, and the ultimate toxic metabolite .


Physical And Chemical Properties Analysis

Cis-Chlordane is a colorless to amber, solid or very viscous, noncombustible liquid which may impart a chlorine-like, irritating odor . It is very resistant to degradation, highly immobile in soil and unlikely to migrate to groundwater .

Scientific Research Applications

Agricultural Pest Control

Historically, cis-Chlordane was extensively used as a broad-spectrum insecticide in agriculture. It was applied to crops to control a variety of pests due to its effectiveness and persistence in the environment. However, due to its potential health risks and long-lasting environmental impact, its use has been significantly reduced and even banned in many countries .

Termite Prevention in Construction

One of the primary uses of cis-Chlordane was in home foundations for termite prevention. Its long-lasting properties made it an ideal solution for protecting wooden structures from termite damage over extended periods. This application was particularly popular until the 1980s when concerns over health impacts led to a decline in its use .

Monitoring Environmental Pollution

Cis-Chlordane is now often studied as a pollutant in environmental monitoring research. Due to its persistence, it can be found in soil and water samples, serving as an indicator of historical pesticide use and contamination levels. This research is crucial for understanding the long-term impacts of organochlorine pesticides on ecosystems .

Studying Air Quality and Indoor Pollution

Research involving cis-Chlordane also includes analyzing air quality, especially indoor air, as it has been detected in the indoor environment, particularly in countries where it was used extensively. This research helps assess the potential health risks associated with long-term exposure to organochlorine compounds in the air .

Understanding Bioaccumulation and Biomagnification

Cis-Chlordane is known to bioaccumulate in the food chain, leading to higher concentrations in top predators. Scientific studies focus on its biomagnification to understand the effects on wildlife and human health, as well as to develop strategies for mitigating these impacts .

Risk Assessment and Management Practices

The analysis of cis-Chlordane in various environmental matrices is essential for risk assessment and the development of management practices. Research in this area aims to establish guidelines for safe levels of exposure and to inform policies for the handling and remediation of contaminated sites .

Mechanism of Action

Target of Action

The primary target of cis-Chlordane is the Cytochrome P450 2B6 . This enzyme is a part of the Cytochrome P450 family, which are heme-thiolate monooxygenases. These enzymes play a crucial role in the metabolism of a variety of compounds, including drugs and environmental chemicals .

Mode of Action

cis-Chlordane interacts with its target, Cytochrome P450 2B6, leading to changes in the enzyme’s activity. This interaction can lead to alterations in the metabolism of other compounds within the body .

Biochemical Pathways

It is known that the compound can interfere with the normal functioning of the cytochrome p450 system, potentially affecting a wide range of metabolic processes .

Pharmacokinetics

cis-Chlordane is absorbed from the gastrointestinal tract, leading to systemic exposure . Once absorbed, it is metabolized and then redistributed to fat . It is excreted slowly through feces, urine elimination, and through breast milk in nursing mothers . It can also cross the placenta and become absorbed by developing fetuses in pregnant women .

Result of Action

The molecular and cellular effects of cis-Chlordane’s action are complex and can vary depending on the level and duration of exposure. It is believed to bind irreversibly to DNA, leading to cell death or altered cellular function . It also affects transcription by antagonizing estrogen-related receptors . Furthermore, cis-Chlordane induces hepatic cytochrome P-450, causing a large increase in the volume of the smooth endoplasmic reticulum, which results in hepatocellular enlargement .

Action Environment

cis-Chlordane is a persistent organic pollutant that can remain in the environment for extended periods . It is expected to volatilize from surface water and surface soil . In air, chlordane is expected to degrade by photolysis and oxidation . Environmental factors such as temperature, pH, and soil composition can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Exposure to cis-Chlordane occurs from its past use as a pesticide. The acute (short-term) effects of cis-Chlordane in humans consist of gastrointestinal distress and neurological symptoms, such as tremors and convulsions . Chronic (long-term) inhalation exposure of humans to cis-Chlordane results in effects on the nervous system . It is also suspected of causing cancer and damaging fertility or the unborn child .

Future Directions

Given the persistence of cis-Chlordane in the environment and its potential health effects, future research should focus on developing effective methods for its detection and removal from the environment . Additionally, further studies are needed to fully understand the long-term health effects of exposure to cis-Chlordane .

properties

IUPAC Name

(1R,2S,3R,4S,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2-,3-,4-,5-,8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWJNBZANLAXMG-KMMBHOGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@H]([C@H]1Cl)Cl)[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6038326
Record name cis-Chlordane
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Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Cerilliant MSDS]
Record name alpha-Chlordane
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Vapor Pressure

0.000036 [mmHg]
Record name alpha-Chlordane
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

cis-Chlordane

CAS RN

5103-71-9
Record name cis-Chlordane
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Record name cis-Chlordane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,2α,3aα,4β,7β,7aα)-1,2,4,5,6,7,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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